N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide
Description
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Properties
IUPAC Name |
N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]-2-(6-oxo-4-thiophen-2-ylpyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4S/c26-18(12-25-13-22-15(11-20(25)27)17-4-2-10-30-17)21-7-9-29-19-6-5-14(23-24-19)16-3-1-8-28-16/h1-6,8,10-11,13H,7,9,12H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOURHZAHBDKCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(C=C2)OCCNC(=O)CN3C=NC(=CC3=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's structure, synthesis, biological activities, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 397.45 g/mol. The structure features multiple functional groups, including a furan ring, pyridazine moiety, and thiophene derivative, which contribute to its biological activity.
Synthesis Methods
The synthesis typically involves the reaction of 6-(furan-2-yl)pyridazine with an appropriate acetamide under basic conditions. The reaction proceeds through nucleophilic substitution mechanisms, allowing for the formation of the desired product with specific functional groups intact .
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing pyridazine and thiophene rings have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 | 25.72 ± 3.95 | Apoptosis induction |
| Compound B | U87 | 45.2 ± 13.0 | Cell cycle arrest |
These findings suggest that this compound may possess similar anticancer potential .
Antimicrobial Activity
The presence of the furan ring in this compound indicates potential antimicrobial activity. Compounds with furan derivatives have been reported to inhibit bacterial growth effectively. For example, studies have shown that related compounds exhibit minimum inhibitory concentrations (MICs) against Gram-positive bacteria such as Staphylococcus aureus.
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| Compound C | S. aureus | 0.015 |
| Compound D | E. coli | 0.030 |
This suggests that this compound may also demonstrate similar antimicrobial properties .
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, compounds with similar structures have been investigated for their anti-inflammatory effects. These compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
| Compound | COX Inhibition (%) | IC50 (μM) |
|---|---|---|
| Compound E | COX 1: 25.91 ± 0.77 | 10 |
| Compound F | COX 2: 85.91 ± 0.23 | 3.11 |
These results indicate that the compound may also be effective in reducing inflammation through similar mechanisms .
Case Studies
- Cytotoxicity Assessment : A study involving various derivatives of the compound found significant cytotoxicity against several cancer cell lines, indicating its potential as a lead compound for further development.
- Antimicrobial Testing : In vitro studies demonstrated that derivatives of this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, supporting its application in treating infections.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily studied for its therapeutic potential in treating various diseases, particularly in the realms of oncology and infectious diseases. Its unique structural features enable it to interact with multiple biological targets, making it a candidate for drug development.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the pyridazine and pyrimidine rings allows for interaction with enzymes and receptors involved in cancer cell proliferation and survival. For instance, derivatives of pyridazine have shown promising results in inhibiting tumor growth by targeting specific pathways such as the PI3K/Akt signaling pathway .
Antimicrobial Properties
The compound's furan and thiophene moieties enhance its antimicrobial activity. Studies suggest that such compounds can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways . This makes it a potential candidate for developing new antibiotics against resistant strains of bacteria.
The biological activity of N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide can be attributed to its ability to modulate various biochemical pathways.
Case Studies
Several studies have documented the efficacy of similar compounds in clinical settings:
- A study demonstrated that a related pyridazine derivative significantly reduced tumor size in xenograft models by inhibiting angiogenesis .
- Another investigation highlighted the antimicrobial efficacy of thiophene-containing compounds against Staphylococcus aureus, showcasing their potential as new therapeutic agents .
Synthetic Methodologies
The synthesis of this compound involves several steps that can be optimized for yield and purity.
Synthetic Routes
Typical synthetic routes may include:
- Formation of the Pyridazine Core : This involves the reaction of hydrazine with suitable dicarbonyl compounds.
- Functionalization : Introducing furan and thiophene groups through nucleophilic substitution reactions.
- Amide Coupling : The final step involves coupling the acetamide moiety with the functionalized pyridazine derivative.
Industrial Production Techniques
For large-scale production, methods such as continuous flow synthesis and advanced purification techniques are employed to enhance yield and reduce costs .
Q & A
Q. What are the key synthetic routes for N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide?
The synthesis typically involves multi-step reactions, including nucleophilic substitution, condensation, and amide coupling. For example:
- Step 1 : Formation of the pyridazinone core via substitution reactions under alkaline conditions.
- Step 2 : Introduction of the thiophen-2-yl group through palladium-catalyzed cross-coupling.
- Step 3 : Amide bond formation between intermediates using coupling agents like EDCI/HOBt. Purification often requires column chromatography or recrystallization to isolate the final product .
Q. How is the structural integrity of this compound validated?
Advanced spectroscopic and chromatographic techniques are critical:
- NMR Spectroscopy : Confirms connectivity of the furan, pyridazine, and pyrimidine rings.
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions).
- X-ray Diffraction : Resolves 3D conformation, particularly for assessing π-π stacking interactions in the pyridazine-pyrimidine system .
Advanced Research Questions
Q. How can researchers optimize reaction yields during synthesis?
Systematic optimization using Design of Experiments (DoE) is recommended. Key parameters include:
- Temperature : Elevated temperatures (70–90°C) improve substitution reactions but may increase side products.
- Catalyst Loading : Pd(PPh₃)₄ (2–5 mol%) balances cost and efficiency in cross-coupling steps.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates. Parallel monitoring via TLC or HPLC ensures real-time adjustments .
Q. How should conflicting spectral data (e.g., NMR vs. computational predictions) be resolved?
Contradictions often arise from dynamic effects (e.g., rotamers) or solvent interactions. Mitigation strategies:
- Variable Temperature NMR : Identifies conformational flexibility in the ethyleneoxy linker.
- DFT Calculations : Compare computed chemical shifts (e.g., B3LYP/6-31G*) with experimental data.
- 2D NMR (COSY, NOESY) : Resolves ambiguities in proton-proton correlations .
Q. What methodologies elucidate structure-activity relationships (SAR) for this compound?
SAR studies focus on functional group modifications:
- Thiophene vs. Furan Substitution : Replace the thiophen-2-yl group with furan-2-yl to assess changes in π-electron density and target binding (e.g., via enzyme inhibition assays).
- Pyrimidine Ring Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to evaluate effects on redox potential and cytotoxicity.
- In Silico Docking : Prioritize targets (e.g., kinases) using AutoDock Vina with crystal structures from the PDB .
Q. What experimental approaches assess the compound’s stability under physiological conditions?
Stability studies should include:
Q. How can computational modeling guide the design of analogs with improved bioavailability?
Key steps involve:
- ADMET Prediction : Use SwissADME to optimize logP (<5) and polar surface area (>60 Ų) for blood-brain barrier penetration.
- Molecular Dynamics Simulations : Simulate interactions with serum albumin to predict plasma protein binding.
- Quantum Mechanical Calculations : Map electrostatic potentials to identify sites for prodrug derivatization (e.g., esterification of acetamide) .
Data Contradiction Analysis Example
Scenario : Discrepancies in reported IC₅₀ values for kinase inhibition.
Resolution Workflow :
Assay Validation : Confirm assay conditions (e.g., ATP concentration, incubation time) match literature protocols.
Probe Comparison : Cross-test with control inhibitors (e.g., staurosporine) to rule out assay artifacts.
Structural Analysis : Use cryo-EM or X-ray crystallography to check binding mode consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
